molecular formula C11H7ClN2 B2586762 2-chloro-9H-pyrido[2,3-b]indole CAS No. 26869-12-5

2-chloro-9H-pyrido[2,3-b]indole

Cat. No. B2586762
CAS RN: 26869-12-5
M. Wt: 202.64
InChI Key: KKTJYGKCUULHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-9H-pyrido[2,3-b]indole” is a chemical compound . It is related to “2-Amino-9H-pyrido[2,3-b]indole”, also known as 2-amino-α-carboline, which is a mutagenic and carcinogenic heterocyclic amine present in foods cooked at high temperature and in cigarette smoke .


Synthesis Analysis

The synthesis of pyrido[2,3-b]indoles has been a topic of interest in recent years . A novel Fe-catalyzed protocol for the controllable synthesis of pyrido[2,3-b]indol-4-ones has been developed . Another synthesis method involves the use of 2,6-dibenzylidene cyclopentanone and adjacent aminophenyl acetonitrile .


Molecular Structure Analysis

The molecular structure of “2-chloro-9H-pyrido[2,3-b]indole” is C11H7ClN2 . It is related to 9H-pyrido[2,3-b]indole, which has a molecular weight of 168.2 .

Scientific Research Applications

  • Chemical Properties and Synthesis Techniques

    • The synthesis of various derivatives of pyrido[2,3-b]indoles, including methods involving the use of CuI for catalyzing the synthesis of 9-phenyl-9H-pyrido[3,4-b]indoles, demonstrates the chemical versatility and potential applications of this compound in organic chemistry (Meesala et al., 2014).
    • Efforts in facile synthesis techniques of fluorinated derivatives of pyrido[2,3-b]indoles indicate its potential application in the development of new chemical entities for various applications (Iaroshenko et al., 2009).
  • Applications in Biological Studies

    • The study of the mutagenicity of amino-α-carbolines derived from pyrido[2,3-b]indoles showcases the compound's relevance in genetic and toxicological research (Yoshida et al., 1978).
    • Research on the tobacco carcinogen 2-amino-9H-pyrido[2,3-b]indole highlights the importance of understanding the metabolism and genotoxic effects of related compounds, thereby underscoring its significance in pharmacological and toxicological studies (Turesky et al., 2012).
  • Role in Material Science and Engineering

    • The development of host molecules such as 9-(6-(9H-carbazol-9-yl)pyridin-3-yl)-6-(9H-carbazol-9-yl)-9H-pyrido[2,3-b]indole for blue phosphorescent organic light-emitting diodes (PhOLEDs) illustrates the potential of pyrido[2,3-b]indole derivatives in advanced material science, particularly in the field of electronics and photonics (Cho et al., 2014).
  • Environmental and Health Impact Analysis

    • Investigations into the formation of carcinogenic compounds in grilled or fried meat, where 2-amino-9H-pyrido[2,3-b]indole is prevalent, provide crucial insights into environmental and health risks associated with dietary exposure to such compounds (Pfau et al., 1997).

properties

IUPAC Name

2-chloro-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTJYGKCUULHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-9H-pyrido[2,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.